1,5-dimethyl-4-nitro-1H-pyrazole-3-carbohydrazide
Description
Properties
IUPAC Name |
1,5-dimethyl-4-nitropyrazole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O3/c1-3-5(11(13)14)4(6(12)8-7)9-10(3)2/h7H2,1-2H3,(H,8,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJWAICWGPDVMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)NN)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbohydrazide typically involves the cyclocondensation of hydrazine derivatives with carbonyl compounds. One common method is the reaction of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid with hydrazine hydrate under reflux conditions . This reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the employment of heterogeneous catalysts, such as Amberlyst-70, can provide eco-friendly and efficient production methods .
Chemical Reactions Analysis
Types of Reactions
1,5-dimethyl-4-nitro-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products
Reduction: 1,5-dimethyl-4-amino-1H-pyrazole-3-carbohydrazide.
Substitution: Various N-substituted pyrazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C₆H₉N₅O₃
Molar Mass : 199.17 g/mol
Structural Features : The compound features a nitro group and a hydrazide moiety, which contribute to its unique reactivity and biological activity.
Antimicrobial Activity
Research indicates that 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbohydrazide exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains through mechanisms involving disruption of cellular processes. The nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular components, leading to cytotoxic effects .
Anticancer Properties
The compound also demonstrates potential anticancer activity. Studies suggest that it interacts with specific molecular targets within cancer cells, disrupting their function and promoting apoptosis. The hydrazide moiety is believed to form covalent bonds with nucleophilic sites in proteins, further contributing to its biological efficacy .
Case Study 1: Antimicrobial Efficacy
A study published in Nature explored the antimicrobial effects of various pyrazole derivatives, including this compound. The results indicated a significant reduction in bacterial viability at low concentrations, highlighting its potential as a lead compound for developing new antimicrobial agents .
Case Study 2: Anticancer Activity
In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines. A mechanistic study revealed that it activates specific apoptotic pathways while inhibiting cell proliferation. These findings suggest that further development could lead to novel cancer therapeutics based on this scaffold .
Mechanism of Action
The mechanism of action of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the hydrazide moiety can form covalent bonds with nucleophilic sites in proteins, disrupting their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Structural Analogues and Substituent Effects
Pyrazole derivatives vary significantly in biological activity based on substituent patterns. Below is a comparative analysis of key analogues:
Key Observations :
- Electron-Withdrawing Groups : The nitro group in this compound may increase electrophilicity, influencing reactivity in biological systems compared to benzoyl or acetylated analogues.
Antimicrobial Activity
- This compound: Limited direct data, but structurally related pyrazole carbohydrazides show moderate-to-strong activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) .
- 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbohydrazide (3a) : Exhibited the highest antimicrobial activity in its series (MIC = 8–16 µg/mL against S. aureus and E. coli), attributed to the synergistic effects of benzoyl and phenyl groups.
Antioxidant Activity
- Pyrazole-4-carbonitrile derivatives (e.g., 2,3-dihydro-1H-pyrazole-4-carbonitrile ) showed IC₅₀ values of 18–42 µM in DPPH assays, comparable to ascorbic acid (IC₅₀ = 14 µM). The nitro group in this compound may reduce radical scavenging efficiency due to electron withdrawal, though this requires experimental validation.
Data Tables
Table 1. Antimicrobial Activity of Selected Pyrazole Derivatives
Biological Activity
1,5-Dimethyl-4-nitro-1H-pyrazole-3-carbohydrazide is a heterocyclic compound belonging to the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound has garnered attention for its potential therapeutic properties, particularly in antimicrobial and anticancer research.
- Molecular Formula : C₆H₉N₅O₃
- Molecular Weight : 199.17 g/mol
- CAS Number : 1001755-91-4
Synthesis
The synthesis of this compound typically involves the cyclocondensation of hydrazine derivatives with carbonyl compounds. A common method includes the reaction of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid with hydrazine hydrate under reflux conditions .
The biological activity of this compound is primarily attributed to its structural features:
- The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, leading to cytotoxic effects.
- The hydrazide moiety can form covalent bonds with nucleophilic sites in proteins, disrupting their function.
Antimicrobial Activity
Research indicates that compounds within the pyrazole family exhibit significant antimicrobial properties. For instance:
- A study demonstrated that derivatives of pyrazoles showed effective inhibition against various bacterial strains, including E. coli and S. aureus .
- The presence of specific functional groups enhances the antimicrobial efficacy, suggesting that modifications to the pyrazole structure could lead to improved activity.
Anticancer Activity
This compound has been investigated for its anticancer properties:
- It has shown promising results against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). For example, certain derivatives demonstrated an IC50 value of approximately 49.85 µM against A549 cells, indicating potential for further development as a therapeutic agent .
| Compound | Cell Line | IC50 (µM) | Activity Type |
|---|---|---|---|
| 1 | MCF7 | 3.79 | Anticancer |
| 2 | A549 | 49.85 | Anticancer |
| 3 | Hep-2 | 3.25 | Anticancer |
Case Studies
Several studies have focused on the biological activity of pyrazole derivatives:
- Antimicrobial Testing : A study evaluated a series of pyrazoles against standard drugs like ampicillin and ketoconazole, revealing significant antimicrobial activity in specific derivatives .
- Cytotoxicity Assessment : In vitro studies on various cancer cell lines have highlighted the cytotoxic potential of modified pyrazoles. For instance, one derivative exhibited significant inhibition against Hep-2 cells with an IC50 value of 3.25 mg/mL .
Q & A
Q. Key Characterization Steps :
- NMR (¹H/¹³C) to confirm hydrazide bond formation (N–NH₂ resonance at δ 9.5–10.5 ppm).
- IR Spectroscopy for carbonyl (C=O, ~1650 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Essential techniques include:
- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ 2.1–2.5 ppm) and nitro group electronic effects.
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NH stretches at ~3300 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Validates molecular ion peaks ([M+H]⁺) and fragmentation patterns.
- Elemental Analysis : Ensures purity (>95%) by matching calculated vs. experimental C/H/N/O percentages .
Basic: What are the common chemical reactions involving this carbohydrazide?
Methodological Answer:
The compound undergoes:
- Condensation Reactions : With aldehydes/ketones to form hydrazones, useful for bioactive derivatives (e.g., antimicrobial agents) .
- Cyclization : Under acidic conditions (H₂SO₄/AcOH), forms pyrazolo[1,5-a]pyrimidines via intramolecular cyclization .
- Nucleophilic Substitution : Reacts with alkyl halides (e.g., methyl iodide) to modify the hydrazide nitrogen .
Q. Table 1: Reaction Conditions and Products
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Hydrazone Formation | Benzaldehyde, EtOH, Δ | Schiff base | 75–85 |
| Cyclization | H₂SO₄, 80°C, 2h | Pyrazolo[1,5-a]pyrimidine | 60–70 |
Advanced: How can computational modeling predict its biological activity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding with targets (e.g., DHFR enzyme). Key metrics include binding energy (ΔG ≤ -8 kcal/mol) and hydrogen-bond interactions (e.g., with Thr56 or Asp27 residues) .
- QSAR Models : Train models using descriptors like logP, polar surface area, and nitro group electronegativity to correlate structure with antimicrobial IC₅₀ values .
Q. Example Workflow :
Ligand Preparation : Optimize 3D geometry with Gaussian09 (B3LYP/6-31G*).
Protein Preparation : Retrieve PDB structure (e.g., 1KMS for DHFR), remove water, add hydrogens.
Docking Simulation : Grid box centered on active site (20ų).
Validation : Compare results with experimental MIC data from disc diffusion assays .
Advanced: How to optimize synthesis yield using factorial design?
Methodological Answer:
Apply 2³ Full Factorial Design to test variables:
- Factors : Temperature (60–100°C), solvent (ethanol vs. THF), catalyst (pyridine vs. DMAP).
- Response : Yield (%) measured by HPLC.
Q. Table 2: Optimization Parameters
| Factor | Low Level (-1) | High Level (+1) | Optimal Range |
|---|---|---|---|
| Temperature | 60°C | 100°C | 80°C |
| Solvent | Ethanol | THF | THF |
| Catalyst | None | Pyridine (5 mol%) | Pyridine |
Analysis : ANOVA identifies solvent (p < 0.01) and temperature (p < 0.05) as critical. Optimal yield (82%) achieved at 80°C in THF with pyridine .
Advanced: How to resolve contradictions in antimicrobial activity data?
Methodological Answer:
Contradictions (e.g., variable MIC against S. aureus) arise from:
- Strain Variability : Test across multiple clinical isolates (n ≥ 5).
- Biofilm vs. Planktonic Assays : Use crystal violet staining for biofilm-specific activity.
- Synergistic Effects : Combine with β-lactams (check FIC index ≤ 0.5).
- Computational Cross-Validation : Compare docking results (e.g., DHFR inhibition) with experimental MIC trends .
Advanced: How to establish structure-activity relationships (SAR) for derivatives?
Methodological Answer:
Derivative Library : Synthesize 10–20 analogs with modified substituents (e.g., -NO₂ → -NH₂, -CH₃ → -CF₃).
Biological Assays : Test against Gram+/Gram- bacteria (e.g., E. coli, S. aureus) via broth microdilution.
Descriptor Calculation : Use MOE or RDKit for logP, H-bond donors, and topological polar surface area (TPSA).
SAR Insights : Nitro groups enhance electron-withdrawing effects, improving membrane penetration (logP ~2.5 optimal) .
Advanced: What novel applications exist in materials science?
Methodological Answer:
- Fluorescent Probes : Modify the hydrazide with dansyl chloride for pH-sensitive emission (λₑₘ = 450–500 nm) .
- Coordination Polymers : React with Cu(II) or Zn(II) salts to form metal-organic frameworks (MOFs) for catalytic applications (e.g., CO₂ reduction) .
Q. Synthesis of MOF :
Mix carbohydrazide (0.1 mmol) with Cu(NO₃)₂·3H₂O (0.2 mmol) in DMF/water (3:1).
Solvothermal reaction (120°C, 48h).
Characterize by PXRD and BET surface area (>500 m²/g) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
